Lipophilicity (logP) Advantage vs. N-Phenylpiperazine
1-Cyclopropylpiperazine exhibits a measured logP of 0.19, significantly lower than the logP of N-phenylpiperazine (approx. 2.0) . The reduced lipophilicity of 1-CPP enhances aqueous solubility and modulates blood-brain barrier permeability, making it a preferred building block for CNS-targeted agents requiring balanced distribution properties.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.19 |
| Comparator Or Baseline | N-Phenylpiperazine: logP ≈ 2.0 |
| Quantified Difference | ~1.8 logP units lower |
| Conditions | Calculated/measured by n-octanol/water partition method |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced non-specific binding, critical for CNS drug candidates and formulations requiring predictable absorption.
